2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid

Chiral Resolution Peptide Epimerization Stereoselective Synthesis

Racemic Boc-DL-Chg-OH (CAS 35264-05-2) delivers cyclohexylglycine for peptide conformational constraint and hydrophobic engagement (LogP ~2.9). Ideal for early-stage SAR, protease inhibitor synthesis, and diastereomer screening. Available at ≥98% purity with multi-kg scalability and controlled moisture (≤0.5%).

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 35264-05-2
Cat. No. B046041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid
CAS35264-05-2
SynonymsN-tert-Butoxycarbonyl-DL-cyclohexylglycine;  α-[[(1,1-Dimethylethoxy)carbonyl]amino]-cyclohexaneacetic Acid;  2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic Acid: N-Boc-2-cyclohexyl-DL-glycine
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyQSUXZIPXYDQFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2): A Boc-Protected Cyclohexylglycine Building Block for Peptide Synthesis and Drug Discovery


2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2), also designated as N-Boc-2-cyclohexyl-DL-glycine or Boc-DL-Chg-OH, is a tert-butoxycarbonyl (Boc)-protected derivative of the non-proteinogenic amino acid cyclohexylglycine. The compound possesses a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol [1]. The Boc group serves as a temporary, acid-labile protecting group for the alpha-amino functionality, thereby enabling the controlled, stepwise assembly of peptides while the sterically demanding cyclohexyl side chain introduces significant conformational constraints into the peptide backbone . In the context of peptide chemistry, this compound functions as a fundamental molecular building block for the introduction of a hydrophobic, sterically bulky cyclohexylglycine (Chg) residue into synthetic peptide sequences .

Why Substituting 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2) with a Generic Amino Acid Derivative Compromises Peptide Design


The substitution of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2) with a generic amino acid derivative cannot be performed without fundamentally altering the physicochemical and conformational properties of the final peptide. As an N-terminal building block or internal residue, the cyclohexylglycine (Chg) moiety it delivers is not a standard proteinogenic amino acid; it is specifically employed to confer a unique combination of high steric bulk and hydrophobicity, as reflected by its calculated LogP value of approximately 2.9 to 3.16 [1][2]. The replacement of the cyclohexyl group with a less sterically demanding side chain—such as the isopropyl group of valine or the sec-butyl group of isoleucine—would significantly reduce the conformational rigidity and alter the hydrophobic surface area of the peptide, potentially leading to a loss of target binding affinity, protease resistance, or desired secondary structure. Furthermore, the choice between the racemic DL-mixture (CAS 35264-05-2) and the enantiomerically pure L-form (CAS 109183-71-3) represents a critical procurement decision with direct implications for stereochemical outcomes in the final peptide product .

Quantitative Differentiation Guide for 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2) Against Closest Analogs


Stereochemical Identity: DL-Racemate (CAS 35264-05-2) vs. L-Enantiomer (CAS 109183-71-3)

The most critical differentiation for procurement is the compound's stereochemical identity. 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2) is a racemic mixture of D- and L-cyclohexylglycine derivatives (DL-racemate) [1]. In direct contrast, its closest analog, Boc-Chg-OH (CAS 109183-71-3), is the enantiomerically pure L-isomer . The racemate lacks measurable optical rotation, whereas the L-enantiomer exhibits a specific rotation of [a]20D = +11 ± 2º (c=1.1 in MeOH) . Additionally, the L-enantiomer possesses a defined melting point of 94-96 °C, while the racemate is not characterized by a sharp melting point, reflecting the distinct crystal lattice energies of the racemic versus enantiopure solid forms .

Chiral Resolution Peptide Epimerization Stereoselective Synthesis Analytical Chemistry

Commercial Purity Benchmarks: Minimum 98% (HPLC) with Controlled Moisture Content

Commercial specifications for 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2) define a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) and a moisture content specification of 0.5% Max [1]. This purity threshold is directly comparable to the specifications for the enantiomerically pure L-isomer (CAS 109183-71-3), which is also supplied at a purity of >98% (HPLC) or ≥99% (HPLC) by various vendors . The moisture specification is critical for solid-phase peptide synthesis, where water competes with the amino group for activation by coupling reagents, thereby reducing coupling efficiency and overall peptide yield.

Peptide Synthesis Quality Control Process Chemistry Analytical Methods

Physicochemical Determinants of Peptide Behavior: LogP and Steric Bulk

The cyclohexyl side chain of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid provides a distinct physicochemical signature compared to other common amino acid building blocks. Its calculated partition coefficient (XLogP3-AA) is 2.9, indicating significant lipophilicity [1]. This contrasts sharply with Boc-protected natural amino acids such as Boc-Ala-OH (XLogP3 ~0.7) or Boc-Val-OH (XLogP3 ~1.4), which are substantially more hydrophilic. The steric bulk conferred by the cyclohexyl group also exceeds that of the isopropyl side chain in valine or the isobutyl group in leucine, directly impacting peptide secondary structure stability and resistance to proteolytic degradation.

Lipophilicity Peptide Conformation Membrane Permeability Medicinal Chemistry

Industrial Production Scale: Kilogram-Quantity Availability for Process Development

A significant differentiator for 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2) is its documented availability at multi-kilogram production scales, a feature not commonly associated with many specialized or non-commercial amino acid building blocks. Commercial suppliers explicitly list the production scale for this racemic compound as 'Up to kgs' [1]. This indicates a mature and scalable synthetic route, likely involving the reaction of 2-amino-2-cyclohexylacetic acid with di-tert-butyl dicarbonate (Boc2O) , which is a robust and high-yielding transformation.

Process Chemistry Scale-Up cGMP Manufacturing Pharmaceutical Intermediate

Documented Use as a Reactant in Bioactive Protease Inhibitor Synthesis

The specific utility of the cyclohexylglycine scaffold is validated by its documented use as a reactant in the preparation of SCH 503034, an orally bioavailable NS3 protease inhibitor developed for the treatment of Hepatitis C virus (HCV) [1]. While SCH 503034 (Boceprevir) incorporates a substituted cyclopropyl-fused proline analog rather than cyclohexylglycine itself, the patent and medicinal chemistry literature surrounding this class of molecules extensively explores the structure-activity relationships (SAR) of various hydrophobic, non-natural amino acids at the P1 position of the inhibitor [2]. Cyclohexylglycine derivatives serve as critical surrogates for exploring the optimal fit within the S1 pocket of the protease.

Antiviral Agents Protease Inhibitors Medicinal Chemistry Hepatitis C

Optimal Scientific and Industrial Applications for 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 35264-05-2)


Achiral Peptide Synthesis and Conformational Analysis

This racemic mixture is ideally suited for the synthesis of peptide sequences where the absolute stereochemistry of the cyclohexylglycine residue is either not critical or is intended to be determined empirically. For instance, in the early-stage exploration of peptide macrocycles or stapled peptides, the DL-racemate can be used to efficiently generate diastereomeric mixtures that can then be separated by preparative HPLC. This approach allows for the rapid assessment of the impact of D- versus L-Chg on secondary structure and target binding affinity without the higher upfront cost of procuring both individual enantiomers [1][2]. The elevated LogP (2.9-3.16) of the Chg residue directly contributes to the desired hydrophobic interactions and membrane permeability characteristics being investigated in such studies [3].

Process Chemistry and cGMP Manufacturing Scale-Up

Given its documented commercial availability at multi-kilogram scale with a defined purity specification of ≥98% (HPLC) and controlled moisture content (≤0.5%), this compound is a reliable starting material for process chemistry development and Good Manufacturing Practice (cGMP) manufacturing [1][2]. Its use as a key intermediate in the synthesis of clinically evaluated compounds like the HCV NS3 protease inhibitor SCH 503034 validates its suitability for drug substance manufacturing routes [3]. Procurement for this scenario is driven by the need for a consistent, high-quality, and scalable supply of a validated pharmaceutical intermediate.

Lead Optimization in Protease and GPCR Drug Discovery

The cyclohexylglycine (Chg) scaffold is a privileged pharmacophore for engaging hydrophobic binding pockets in enzymes and receptors. Medicinal chemists routinely employ Boc-DL-Chg-OH as a masked building block to synthesize focused libraries of protease inhibitors (e.g., targeting HCV NS3, DPP-IV, or thrombin) [1] and to explore the SAR of G-Protein Coupled Receptor (GPCR) ligands. The compound's combination of steric bulk and lipophilicity, quantifiable by its LogP value, allows it to mimic natural hydrophobic amino acid side chains (like leucine or isoleucine) while offering enhanced conformational rigidity and metabolic stability [2]. The decision to use the racemate in this scenario is strategic, enabling the simultaneous generation and evaluation of both stereoisomers in a single library synthesis step, thereby accelerating the hit-to-lead process.

Preparation of Conformationally Constrained Peptide Mimetics

Researchers investigating protein-protein interactions or designing peptidomimetic drug candidates frequently require unnatural amino acids that restrict conformational flexibility. The cyclohexyl group of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid provides a significant steric constraint, which can induce or stabilize specific secondary structures like beta-turns or alpha-helices in a peptide chain [1][2]. This application scenario leverages the compound's ability to pre-organize the peptide backbone into a biologically relevant conformation, potentially enhancing target binding affinity and selectivity. The use of the racemic DL-mixture is appropriate when the subsequent coupling reaction and final compound purification will result in a single, well-defined diastereomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.